5-HT₆ Receptor Antagonist Potency: (1-Methylpyrrolidin-2-yl)methyl Scaffold Delivers Sub-Nanomolar IC₅₀ vs. 24 nM Agonist Activity for Piperidine Analog
In a single-study head-to-head comparison of conformationally constrained N1-arylsulfonyltryptamine derivatives, the (1-methylpyrrolidin-2-yl)methyl-substituted indole series (compounds 11r and 11t) demonstrated potent 5-HT₆ receptor antagonism with IC₅₀ values of 0.8 nM and 1.0 nM respectively, as measured in a cAMP cyclase functional assay [1]. By contrast, the corresponding 3-piperidin-3-yl-1H-indole derivative (9a) exhibited full agonist activity with EC₅₀ = 24 nM, while the beta-carboline-constrained array (14) showed a 10- to 100-fold weaker binding affinity relative to the high-affinity series [1]. This functional divergence—antagonism vs. agonism—and the 24- to 30-fold difference in potency magnitude between the (1-methylpyrrolidin-2-yl)methyl and piperidin-3-yl scaffolds were observed within the same assay platform, excluding inter-laboratory variability.
| Evidence Dimension | 5-HT₆ receptor functional activity (cAMP cyclase assay) |
|---|---|
| Target Compound Data | IC₅₀ = 0.8 nM (11r) and IC₅₀ = 1.0 nM (11t) as antagonists (derivatives bearing (1-methylpyrrolidin-2-yl)methyl at indole C3) |
| Comparator Or Baseline | Piperidin-3-yl analog 9a: EC₅₀ = 24 nM (full agonist); Beta-carboline array 14: 10- to 100-fold weaker affinity |
| Quantified Difference | 24- to 30-fold lower IC₅₀ (antagonist) vs. EC₅₀ 24 nM (agonist); functional class switch from antagonist to agonist; >10-fold affinity advantage over beta-carboline scaffold |
| Conditions | Recombinant human 5-HT₆ receptor; cAMP cyclase functional assay; chiral HPLC-resolved (S)-enantiomers used for 11r and 11t |
Why This Matters
The (1-methylpyrrolidin-2-yl)methyl scaffold confers both a potency advantage and a defined functional profile (antagonism) that the piperidine scaffold cannot replicate, making it the scaffold of choice for 5-HT₆ antagonist lead optimisation programmes.
- [1] Cole DC, Lennox WJ, Stock JR, Ellingboe JW, Mazandarani H, Smith DL, Zhang G, Schechter LE. Conformationally constrained N1-arylsulfonyltryptamine derivatives as 5-HT₆ receptor antagonists. Bioorganic & Medicinal Chemistry Letters. 2005;15(21):4780-4785. doi:10.1016/j.bmcl.2005.07.028 View Source
